molecular formula C24H28O9 B1248887 Abacopterin C

Abacopterin C

Cat. No. B1248887
M. Wt: 460.5 g/mol
InChI Key: BVWNFYIRLQDZHV-QSNPKDTKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Abacopterin C is an organic heterotetracyclic compound resulting from cyclocondensation of the 4- and 5-hydroxy groups of (2S,4S)-2-(4-methoxyphenyl)-6,8-dimethylchromane-4,5,7-triol across the 1- and 2-positions of 1,2-didehydro-D-glucose. A natural product found in Abacopteris penangiana. It has a role as a plant metabolite. It is a carbohydrate derivative, an organic heterotetracyclic compound and a polycyclic ether. It derives from a beta-D-glucose.

Scientific Research Applications

Hypolipidemic and Anti-inflammatory Properties

Abacopterin C, a flavonoid compound isolated from Abacopteris penangiana, demonstrates hypolipidemic and anti-inflammatory properties. In a study involving high-fat diet-induced hyperlipidemic mice, Abacopterin C was shown to inhibit nuclear transcription factor-κB expression, reduce levels of inflammatory factors such as TNF-α and IL-6, and decrease triacylglycerol and total cholesterol levels. These results suggest that Abacopterin C has potential therapeutic applications in managing hyperlipidemia and inflammation-related disorders (Lei et al., 2011).

Neuroprotective Effects

Abacopterin C has been investigated for its neuroprotective effects against oxidative stress-induced neurotoxicity. In a study, Abacopterin C was found to protect against hydrogen peroxide-induced oxidative damage in PC12 cells and d-galactose-induced neurotoxicity in mice brain. It significantly improved learning and memory ability, restored activities of superoxide dismutases and glutathione peroxidase, and attenuated the increase of malondialdehyde. These findings indicate that Abacopterin C may have applications in preventing or treating neurodegenerative diseases (Lei et al., 2011).

Antioxidant Activity

Abacopterin C has shown potential as an antioxidant. In a study exploring flavonoid glycosides from Abacopteris penangiana, the antioxidant activity of various compounds including Abacopterin C was assessed using the TEAC assay. The results suggested that these compounds could be beneficial in combating oxidative stress-related disorders (Zhao et al., 2007).

properties

Product Name

Abacopterin C

Molecular Formula

C24H28O9

Molecular Weight

460.5 g/mol

IUPAC Name

(3S,5R,6S,7S,8R,10S,12S)-5-(hydroxymethyl)-12-(4-methoxyphenyl)-15,17-dimethyl-2,4,9,13-tetraoxatetracyclo[8.7.1.03,8.014,18]octadeca-1(17),14(18),15-triene-6,7,16-triol

InChI

InChI=1S/C24H28O9/c1-10-18(26)11(2)22-17-15(31-23-20(28)19(27)16(9-25)32-24(23)33-22)8-14(30-21(10)17)12-4-6-13(29-3)7-5-12/h4-7,14-16,19-20,23-28H,8-9H2,1-3H3/t14-,15-,16+,19+,20-,23+,24-/m0/s1

InChI Key

BVWNFYIRLQDZHV-QSNPKDTKSA-N

Isomeric SMILES

CC1=C(C(=C2C3=C1O[C@@H](C[C@@H]3O[C@@H]4[C@H]([C@@H]([C@H](O[C@H]4O2)CO)O)O)C5=CC=C(C=C5)OC)C)O

Canonical SMILES

CC1=C(C(=C2C3=C1OC(CC3OC4C(C(C(OC4O2)CO)O)O)C5=CC=C(C=C5)OC)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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